N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide
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Description
The compound "N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with potential biological activities, such as dopamine receptor ligands, gastroprokinetic agents, cytotoxins, antitumor agents, and melanoma-imaging agents. These compounds are characterized by the presence of a benzamide moiety and various substitutions that confer specific properties and activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an appropriate benzoyl chloride or benzoic acid with an amine or diamine. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which involved multiple steps including condensation, chlorination, and reaction with ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and GC-MS, and sometimes by X-ray crystallography. For instance, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined by X-ray analysis . The crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was also determined, revealing a tetragonal system with specific geometric parameters .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves enzymatic reduction under hypoxic conditions, which is relevant for its selective toxicity towards hypoxic cells . Another compound, 2-[N1-2-pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate, was synthesized using a Schiff's base as a protective group, which could be removed by UV light irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and solubility, can be influenced by their molecular structure. The study of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate in various solutions revealed concentration-dependent changes in density and refractive index, from which molar refractivity and polarizability were calculated .
Scientific Research Applications
Pharmacological Potential
Research into derivatives similar to N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide has shown a range of pharmacological activities. For instance, studies have highlighted the synthesis of benzamides and their evaluation for gastroprokinetic activity, revealing that specific structural modifications can enhance this activity. This suggests potential applications in drug development for gastrointestinal disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
Synthesis and Characterization
The synthesis and characterization of aromatic polyimides, incorporating similar structural features, have been documented. These polymers exhibit desirable properties such as solubility in organic solvents and high thermal stability, pointing towards their utility in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Molecular Structure Analysis
A study on N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a structure partially resembling the target compound, focused on its molecular structure using crystallography and theoretical calculations. The research provides insights into how intermolecular interactions affect molecular geometry, contributing to our understanding of how similar compounds might interact in biological systems (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Metabolic Transformation Studies
Investigations into the metabolic transformation of metoclopramide in rabbits have identified several transformation products. Understanding these metabolic pathways can inform the development of related compounds with improved pharmacokinetic profiles (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
properties
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3S/c1-3-35-22-12-9-20(10-13-22)28(34)30-14-15-32-17-26(23-6-4-5-7-25(23)32)36-18-27(33)31-21-11-8-19(2)24(29)16-21/h4-13,16-17H,3,14-15,18H2,1-2H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASEAHOYWCWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide |
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